

Characterization of (+)-Lariciresinol: An Application Note on NMR and Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Lariciresinol

Cat. No.: B1674508

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the characterization of the lignan **(+)-Lariciresinol** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols and data presented herein are intended to assist researchers in the unambiguous identification and structural elucidation of this bioactive natural product.

Introduction

(+)-Lariciresinol, a furofuran lignan, is a naturally occurring phytoestrogen found in various plant species, including sesame seeds and Brassica vegetables.^[1] It serves as a precursor to enterolignans, which are formed by the metabolic action of gut microflora and are associated with potential health benefits.^[1] Accurate structural characterization is paramount for its study in medicinal chemistry and drug development. This application note outlines the key spectroscopic and spectrometric methods for the definitive identification of **(+)-Lariciresinol**.

Spectroscopic and Spectrometric Data

The structural integrity of **(+)-Lariciresinol** (Molecular Formula: $C_{20}H_{24}O_6$, Molecular Weight: 360.4 g/mol) is confirmed through detailed analysis of its NMR and MS data.^[2]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR chemical shifts are crucial for assigning the specific atoms within the **(+)-Lariciresinol** structure. The data presented below is typically acquired in deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6).

Table 1: ^1H NMR Spectroscopic Data for **(+)-Lariciresinol**

Atom No.	δ (ppm)	Multiplicity	J (Hz)
2	4.70	d	6.8
3	2.45	m	
4	2.85	m	
7a	2.65	dd	13.5, 4.5
7b	2.55	dd	13.5, 11.0
9a	3.85	dd	10.8, 5.5
9b	3.65	dd	10.8, 3.5
2'	6.85	d	1.8
5'	6.78	d	8.0
6'	6.82	dd	8.0, 1.8
2"	6.85	d	1.8
5"	6.78	d	8.0
6"	6.82	dd	8.0, 1.8
3'-OCH ₃	3.88	s	
3"-OCH ₃	3.88	s	

Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data for **(+)-Lariciresinol**

Atom No.	δ (ppm)
1	133.5
2	82.5
3	54.2
4	46.8
5	146.5
6	145.0
7	33.0
8	132.0
9	61.0
1'	131.8
2'	111.2
3'	146.8
4'	144.2
5'	114.5
6'	118.9
1"	132.5
2"	111.2
3"	146.8
4"	144.2
5"	114.5
6"	118.9
3'-OCH ₃	56.0
3"-OCH ₃	56.0

Note: These assignments are based on typical values for lignans and should be confirmed with 2D NMR experiments.

Mass Spectrometry (MS) Data

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that provides information about the molecular weight and elemental composition of the analyte. Tandem mass spectrometry (MS/MS) further elucidates the structure by fragmenting the molecule and analyzing the resulting daughter ions.

Table 3: ESI-MS/MS Fragmentation Data for **(+)-Lariciresinol**

Precursor Ion (m/z)	Fragmentation	Product Ion (m/z)	Proposed Structure of Fragment
359.1 [M-H] ⁻	Loss of CH ₂ O	329.1	Deprotonated molecule after loss of a formaldehyde unit from the tetrahydrofuran ring.
359.1 [M-H] ⁻	Loss of H ₂ O	341.1	Deprotonated molecule after dehydration.
359.1 [M-H] ⁻	Cleavage of the benzyl group	151.0	4-hydroxy-3-methoxybenzyl fragment.

Experimental Protocols

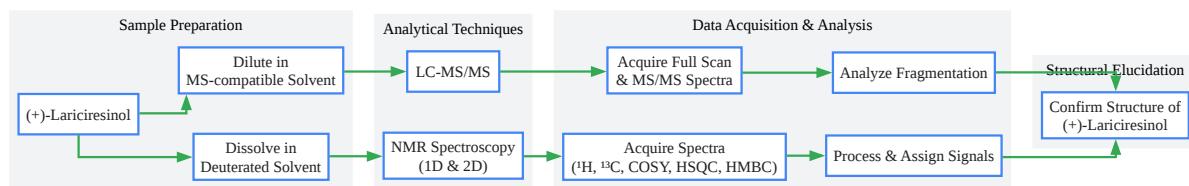
The following protocols provide a general framework for the NMR and MS analysis of **(+)-Lariciresinol**. Optimization may be required based on the specific instrumentation and sample purity.

NMR Spectroscopy Protocol

- Sample Preparation:

- Accurately weigh 5-10 mg of purified **(+)-Lariciresinol**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain a reference signal.
- ^1H NMR Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Use a standard single-pulse experiment.
 - Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
- ^{13}C NMR Acquisition:
 - Use a standard proton-decoupled pulse program.
 - Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
- 2D NMR Acquisition (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.
- Data Processing:
 - Process the acquired data using appropriate NMR software.

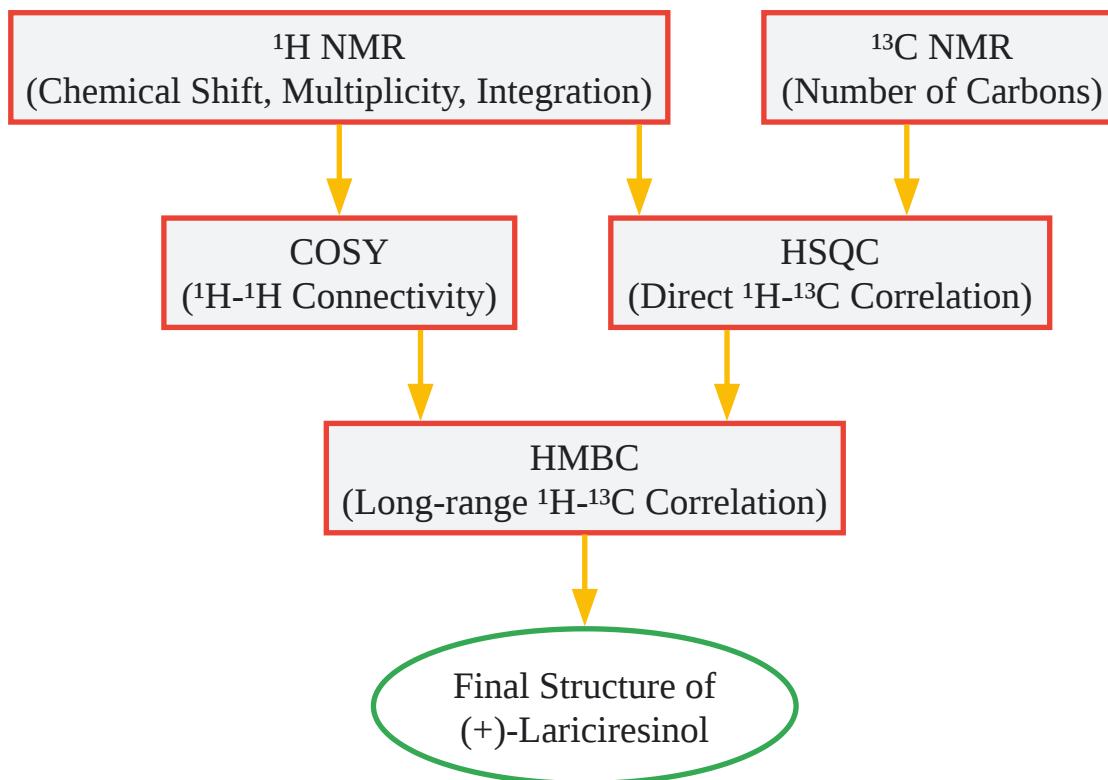
- Apply Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the internal standard or the residual solvent peak.
- Integrate the signals in the ^1H NMR spectrum to determine proton ratios.


Mass Spectrometry Protocol

- Sample Preparation:
 - Prepare a dilute solution of **(+)-Lariciresinol** (approximately 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
 - The solvent should be compatible with electrospray ionization.
- LC-MS/MS Analysis:
 - Utilize a liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
 - Chromatographic Separation:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.
 - Flow Rate: 0.2-0.5 mL/min.
 - Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for lignans, as they readily form $[\text{M}-\text{H}]^-$ ions.
 - Full Scan MS: Acquire a full scan spectrum to determine the mass-to-charge ratio of the molecular ion.
 - Tandem MS (MS/MS): Select the $[\text{M}-\text{H}]^-$ ion (m/z 359.1) as the precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

- Data Analysis:
 - Analyze the full scan data to confirm the molecular weight.
 - Interpret the MS/MS spectrum to identify characteristic fragment ions, which aids in structural confirmation.

Visualizations


Experimental Workflow for (+)-Lariciresinol Characterization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the characterization of **(+)-Lariciresinol**.

Logical Relationship for NMR-based Structure Elucidation

[Click to download full resolution via product page](#)

Caption: Logical workflow for NMR-based structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iris.cnr.it [iris.cnr.it]
- 2. (+)-Lariciresinol | C₂₀H₂₄O₆ | CID 332427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Characterization of (+)-Lariciresinol: An Application Note on NMR and Mass Spectrometry Techniques]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674508#nmr-and-mass-spectrometry-for-lariciresinol-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com